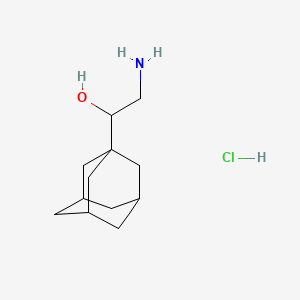![molecular formula C19H19NO4 B6145082 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid CAS No. 2413867-09-9](/img/no-structure.png)
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid (2-CPCBA) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. It was first synthesized in the early 2000s, and since then, has been widely investigated for its various properties and uses.
科学研究应用
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid has been studied for its potential applications in a variety of scientific and medical fields. It has been investigated as a potential anti-inflammatory agent, and has been found to be effective in reducing inflammation in animal models. It has also been studied as a potential antiviral agent, with promising results in animal models. Additionally, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi, and has been found to be effective in laboratory tests.
作用机制
The exact mechanism of action of 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is not yet fully understood. However, it is thought to act by targeting certain enzymes and proteins involved in the inflammatory response. It is also thought to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models, and has been found to have antiviral activity in laboratory tests. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be easily scaled up for use in industrial applications. Additionally, it has a wide range of potential applications, and has been found to be effective in laboratory tests. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it is not yet known if it is safe for human use.
未来方向
There are several potential future directions for the study of 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid. First, further research is needed to better understand its exact mechanism of action. Additionally, further studies should be conducted to determine its safety for human use. Additionally, further research should be conducted to explore its potential applications in other fields, such as in the treatment of cancer. Finally, further studies should be conducted to explore the potential for using this compound in industrial applications.
合成方法
2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is synthesized through a series of steps involving the reaction of a substituted phenyl amine with a substituted cyclopentyloxybenzoyl chloride. The first step involves the reaction of the amine with the cyclopentyloxybenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a substituted cyclopentyloxybenzamide, which is then hydrolyzed to form this compound. This synthesis method is relatively straightforward and can be easily scaled up for use in industrial applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid involves the reaction of 4-(cyclopentyloxycarbonyl)aniline with 2-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-(cyclopentyloxycarbonyl)aniline", "2-bromobenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Solvents (e.g. dichloromethane, ethanol, water)" ], "Reaction": [ "Step 1: Dissolve 4-(cyclopentyloxycarbonyl)aniline and 2-bromobenzoic acid in a suitable solvent (e.g. dichloromethane) and add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agent and catalyst, respectively.", "Step 2: Stir the reaction mixture at room temperature for several hours until completion of the coupling reaction is confirmed by TLC or other analytical methods.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 4: Purify the crude product by column chromatography or recrystallization.", "Step 5: Hydrolyze the intermediate product with a strong acid (e.g. hydrochloric acid) to yield the final product, 2-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid." ] } | |
CAS 编号 |
2413867-09-9 |
分子式 |
C19H19NO4 |
分子量 |
325.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



